molecular formula C23H23NO3 B4684245 4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4684245
M. Wt: 361.4 g/mol
InChI Key: ZVIFSBLFDAPJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BHQ, is a synthetic compound that belongs to the class of benzoquinolines. BHQ has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its biological effects by interacting with specific targets in cells, such as enzymes, receptors, and signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of gene expression, protein synthesis, and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. For example, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound can also modulate the expression of genes involved in cell proliferation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several advantages for use in lab experiments, such as its high potency, selectivity, and stability. This compound can also be easily synthesized and modified to generate new analogs with improved properties. However, this compound also has some limitations, such as its potential toxicity, solubility issues, and lack of specificity for certain targets.

Future Directions

There are several future directions for research on 4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one and its analogs. One direction is to further investigate the mechanism of action of this compound and identify its specific targets in cells. Another direction is to optimize the synthesis and modification of this compound to generate new analogs with enhanced biological activities and reduced toxicity. Additionally, this compound can be used as a lead compound for the development of new drugs for various diseases, such as cancer, inflammation, and viral infections.

Scientific Research Applications

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, and antibacterial effects.

properties

IUPAC Name

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-2-3-13-27-21-10-5-4-7-16(21)19-14-22(26)24-23-17-8-6-9-20(25)15(17)11-12-18(19)23/h4-12,19,25H,2-3,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFSBLFDAPJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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